molecular formula C16H12ClN7O B10932942 N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10932942
M. Wt: 353.76 g/mol
InChI Key: VXBJUXSRGVZAET-UHFFFAOYSA-N
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Description

N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a pyrazole ring, a triazolopyrimidine core, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Chloromethyl Group: The pyrazole ring is then chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core is synthesized by cyclization of an appropriate precursor, such as a 1,2,4-triazole derivative, with a suitable reagent.

    Coupling Reaction: The chloromethylated pyrazole is coupled with the triazolopyrimidine core using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the pyrazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the chloro group, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H12ClN7O

Molecular Weight

353.76 g/mol

IUPAC Name

N-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H12ClN7O/c17-12-8-19-23(10-12)9-11-2-4-13(5-3-11)20-15(25)14-21-16-18-6-1-7-24(16)22-14/h1-8,10H,9H2,(H,20,25)

InChI Key

VXBJUXSRGVZAET-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Cl)N=C1

Origin of Product

United States

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